

# UNC2399: A High-Potency Chemical Probe for EZH2

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## Compound of Interest

Compound Name: *UNC2399*

Cat. No.: *B15583591*

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Introduction: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in numerous cancers, making it a compelling target for therapeutic intervention. **UNC2399** is a potent and selective chemical probe designed for studying EZH2 biology. This document provides a comprehensive technical overview of **UNC2399**, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of its role in the EZH2 signaling pathway.

## Quantitative Data Summary

**UNC2399** is a biotinylated derivative of the potent EZH2 inhibitor UNC1999. This modification allows for its use in affinity-based studies, such as protein pull-downs, while maintaining high inhibitory potency against EZH2. For comparative purposes, data for the parent compound, UNC1999, and its inactive analog, UNC2400, are also presented.

Compound	Target	Assay Type	IC50	Reference
UNC2399	EZH2	Radioactive Biochemical Assay	17 ± 2 nM	[1][2]
UNC1999	EZH2 (Wild-Type)	Radioactive Biochemical Assay	<10 nM	[3]
UNC1999	EZH2 (Y641N Mutant)	Radioactive Biochemical Assay	Potent Inhibition	[1]
UNC1999	EZH1	Radioactive Biochemical Assay	45 nM	[3]
UNC2400 (Negative Control)	EZH2	Radioactive Biochemical Assay	>13,000 nM	[3]

Table 1: In Vitro Potency of UNC Series of EZH2 Probes. This table summarizes the half-maximal inhibitory concentration (IC50) values for **UNC2399** and its related compounds against EZH2 and the closely related EZH1.

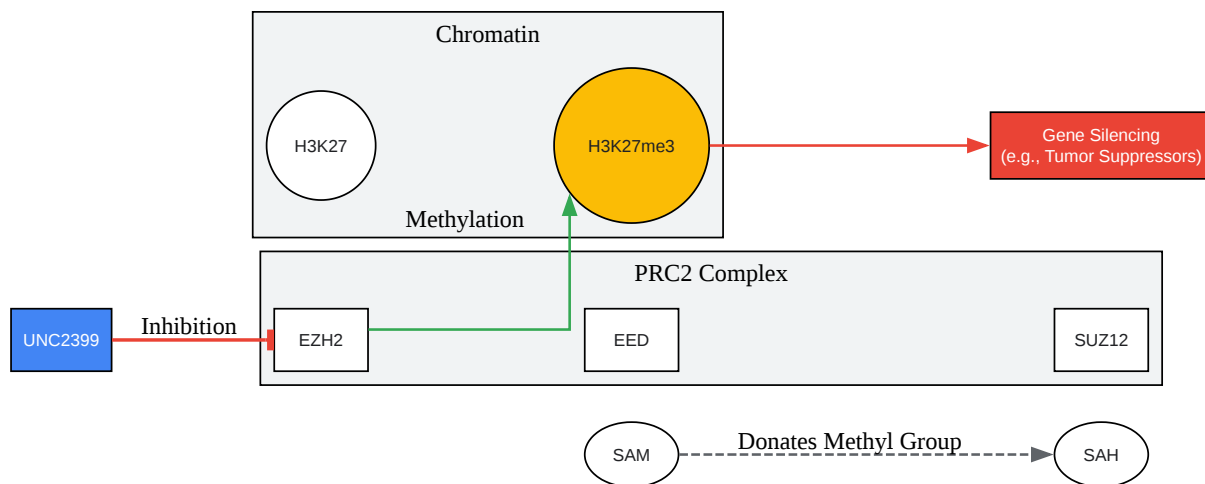
The parent compound, UNC1999, has been demonstrated to be orally bioavailable in mice, suggesting potential for in vivo applications of its derivatives.

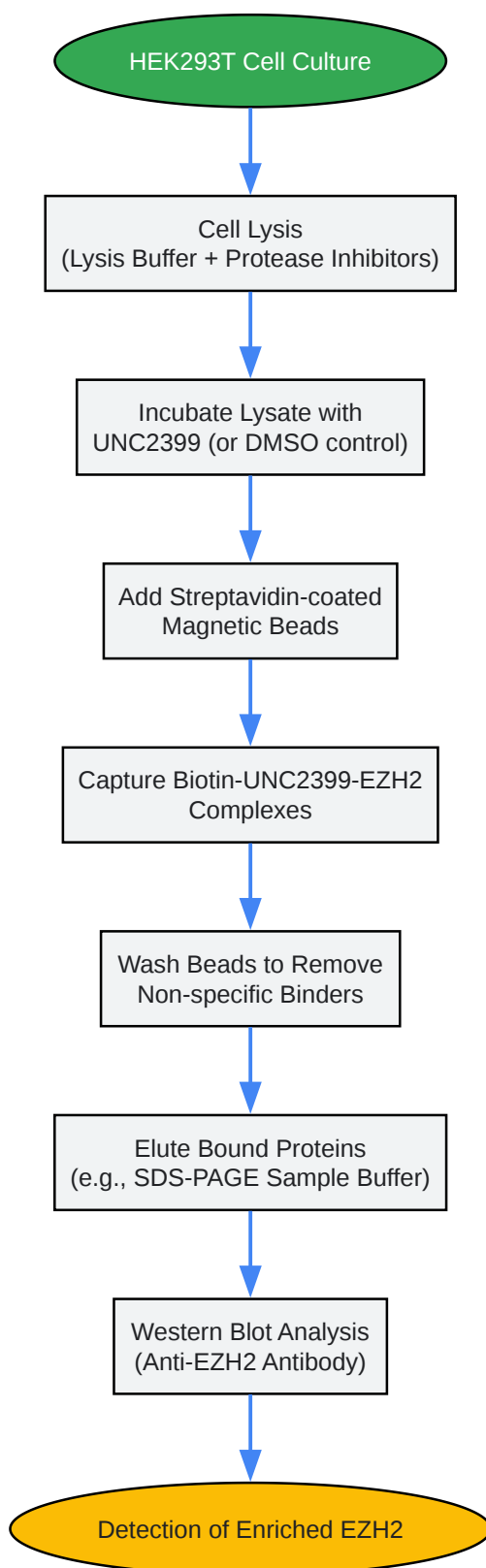
Compound	Dose	Route	Cmax	Species	Reference
UNC1999	50 mg/kg	Oral	4,700 nM	Male Swiss Albino Mice	[1]

Table 2: In Vivo Pharmacokinetic Parameter of UNC1999. This table provides the maximum plasma concentration (Cmax) of the parent compound UNC1999 following oral administration in mice.

## EZH2 Signaling Pathway and UNC2399 Intervention

EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. PRC2 is recruited to specific gene promoters, where EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing. This process is crucial for regulating developmental genes and maintaining cellular identity. In cancer, the overexpression or mutation of EZH2 can lead to aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival. **UNC2399**, by inhibiting the catalytic activity of EZH2, prevents the formation of H3K27me3, thereby leading to the reactivation of silenced tumor suppressor genes.





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- To cite this document: BenchChem. [UNC2399: A High-Potency Chemical Probe for EZH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583591#unc2399-as-a-chemical-probe-for-ezh2]

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